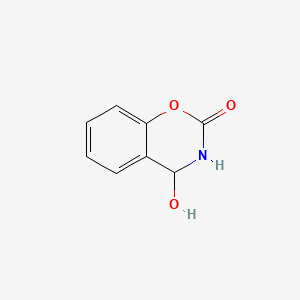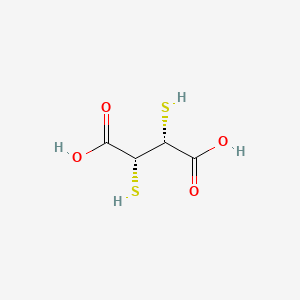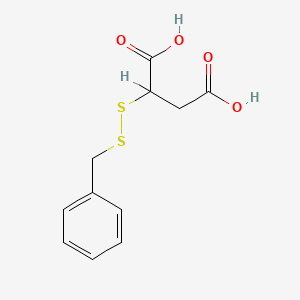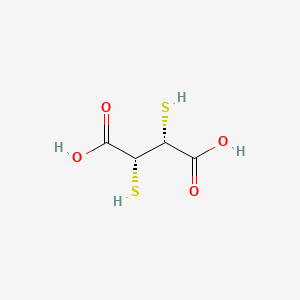
1-(2,2-Diethoxyethyl)-3-dodecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-3-dodecylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a long dodecyl chain and a diethoxyethyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-3-dodecylurea typically involves the reaction of dodecylamine with 2,2-diethoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Dodecylamine} + \text{2,2-Diethoxyethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethyl)-3-dodecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-3-dodecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-dodecylurea is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, while the urea moiety can form hydrogen bonds with membrane proteins. This dual interaction can disrupt membrane integrity and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Diethoxyethyl)-3-octylurea: Similar structure but with a shorter octyl chain.
1-(2,2-Diethoxyethyl)-3-hexadecylurea: Similar structure but with a longer hexadecyl chain.
1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a dodecyl chain.
Uniqueness
1-(2,2-Diethoxyethyl)-3-dodecylurea is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic diethoxyethyl group. This amphiphilic nature makes it particularly useful in applications requiring surface activity and membrane interaction.
Propriétés
Numéro CAS |
102433-17-0 |
|---|---|
Formule moléculaire |
C19H40N2O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethyl)-3-dodecylurea |
InChI |
InChI=1S/C19H40N2O3/c1-4-7-8-9-10-11-12-13-14-15-16-20-19(22)21-17-18(23-5-2)24-6-3/h18H,4-17H2,1-3H3,(H2,20,21,22) |
Clé InChI |
QACMUCLEWICCOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





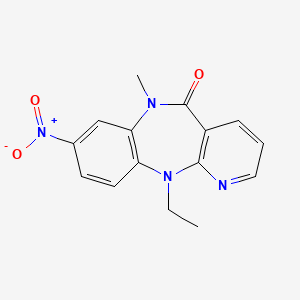
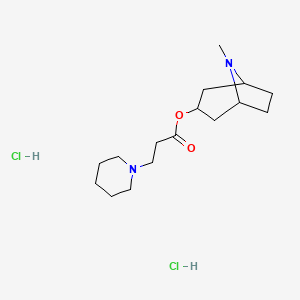
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

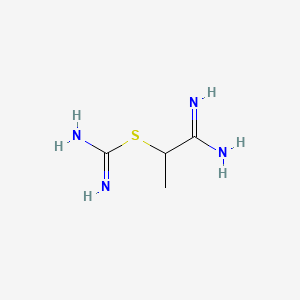
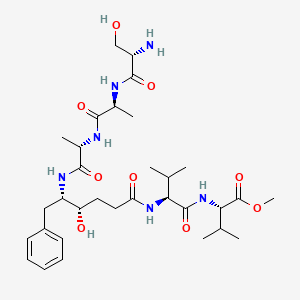
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
